molecular formula C18H17N5OS B4165097 5-(3-Methoxyphenyl)-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(3-Methoxyphenyl)-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B4165097
M. Wt: 351.4 g/mol
InChI Key: LJIBTFULFWSMMV-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-7-[4-(methylthio)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes methoxy and methylthio substituents on phenyl rings, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and react it with a suitable aldehyde to form an imine intermediate. This intermediate can then undergo cyclization with a tetrazole derivative under acidic or basic conditions to form the desired tetrazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-7-[4-(methylthio)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen functionalities, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings, potentially leading to derivatives with different properties.

Scientific Research Applications

5-(3-Methoxyphenyl)-7-[4-(methylthio)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methoxyphenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine: Lacks the methylthio group, which may alter its reactivity and biological activity.

    5-Phenyl-7-[4-(methylthio)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine: Lacks the methoxy group, potentially affecting its solubility and interaction with biological targets.

Uniqueness

The presence of both methoxy and methylthio groups in 5-(3-Methoxyphenyl)-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine makes it unique compared to its analogs. These substituents can influence the compound’s electronic properties, reactivity, and interactions with biological molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(3-methoxyphenyl)-7-(4-methylsulfanylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c1-24-14-5-3-4-13(10-14)16-11-17(23-18(19-16)20-21-22-23)12-6-8-15(25-2)9-7-12/h3-11,17H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIBTFULFWSMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-Methoxyphenyl)-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine
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5-(3-Methoxyphenyl)-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine
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